B1575653 Ubiquicidin

Ubiquicidin

Cat. No.: B1575653
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ubiquicidin (UBI) is a cationic antimicrobial peptide (AMP) derived from the human ubiquitin protein, comprising 59 amino acid residues . Its bioactive fragment, UBI29-41 (sequence: TGRAKRRMQYNRR; molecular weight: 1,693 Da), exhibits potent antimicrobial activity by selectively targeting bacterial and fungal cell membranes through electrostatic and hydrophobic interactions . Unlike mammalian cells, bacterial membranes are negatively charged, enabling UBI29-41 to disrupt membrane integrity, leading to pathogen lysis .

UBI29-41 has been extensively radiolabeled (e.g., with ⁹⁹mTc, ⁶⁸Ga) for infection imaging, demonstrating high specificity for bacterial and fungal infections over sterile inflammation . Clinical studies report sensitivities of 97.5% and specificities of 89% in distinguishing infections from non-infectious processes, with an overall diagnostic accuracy of 93.7% . Its applications span prosthetic joint infections, diabetic foot infections, and pneumonia .

Properties

bioactivity

Gram+ & Gram-,

sequence

KVHGSLARAGKVRGQTPKVAKQEKKKKKTGRAKRRMQYNRRFVNVVPTFGKKKGPNANS

Origin of Product

United States

Scientific Research Applications

Imaging of Infections

Ubiquicidin has been extensively studied as a radiopharmaceutical agent for imaging bacterial infections. Its derivatives, particularly 99mTc-UBI 29–41 and 68Ga-DOTA-UBI 29–41 , have shown efficacy in localizing infectious foci in various clinical scenarios.

  • 99mTc-UBI 29–41 : This radiotracer has been used in preclinical and clinical studies to detect infections in soft tissues and bones. A study involving eighteen patients demonstrated that 99mTc-UBI 29–41 could successfully localize infection sites with a sensitivity of 100% and specificity of 80% . The biodistribution showed a gradual decline in renal activity over time, indicating effective clearance from the body .
  • 68Ga-DOTA-UBI 29–41 : This compound has been evaluated for its ability to differentiate between sterile inflammation and bacterial infection. In preclinical models, it exhibited higher uptake in infected tissues compared to non-infected ones, supporting its potential as a diagnostic tool .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A 54-year-old male with suspected spinal infection underwent SPECT-CT imaging using 99mTc-UBI 29–41. The imaging results guided conservative management with antibiotics rather than invasive procedures, demonstrating the peptide's utility in directing treatment plans .
  • Case Study 2 : In another instance, a patient with suspected Staphylococcus aureus infection was evaluated using 68Ga-DOTA-UBI 29–41. The imaging confirmed the presence of bacteria, leading to appropriate therapeutic interventions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Radiopharmaceutical Targeted Bacteria Sensitivity Specificity Clinical Outcome
Infection Localization99mTc-UBI 29–41Soft tissue & bone infections100%80%Guided conservative management
Differentiating Inflammation68Ga-DOTA-UBI 29–41Staphylococcus aureusHighNot specifiedConfirmed bacterial presence
Imaging for Spinal Infections99mTc-UBI 29–41Various pathogensHighNot specifiedAvoided invasive procedures

Chemical Reactions Analysis

Stability Analysis

ComplexIncubation ConditionTime% RCP Decrease
99mTc-UBI (29-41)l-cysteine (1 mM)16 h~53%
99mTc-UBI (29-41)-2-APBAl-cysteine (1 mM)16 h~43%
99mTc-UBI (29-41)l-histidine (1 mM)16 h~15%
99mTc-UBI (29-41)-2-APBAl-histidine (1 mM)16 h~6%
$$99mTc]Tc-CNnUBI 29-41Saline6 h>90% RCP
$$
99mTc]Tc-CNnUBI 29-41Mouse Serum6 h>90% RCP
$$99mTc]Tc(CO)3-CNnUBI 29-41Saline4 h>90% RCP
$$
99mTc]Tc(CO)3-CNnUBI 29-41Mouse Serum4 h>90% RCP
$$99mTc]TcN-CNnUBI 29-41Saline4 h>90% RCP
$$
99mTc]TcN-CNnUBI 29-41Mouse Serum4 h>90% RCP

RCP = radiochemical purity .

  • The stability of 99mTc-labeled this compound complexes is affected by the presence of l-cysteine and l-histidine .

  • 99mTc-UBI (29-41) and 99mTc-UBI (29-41)-2-APBA show decreased % RCP values after 16 hours of incubation with l-cysteine and l-histidine, with cysteine having a more drastic effect .

  • 99mTc-UBI (29-41)-2-APBA complex was found to be stable in saline and serum .

  • 99mTc-labeled isocyanide this compound 29-41 derivatives with different carbon chain lengths (CNnUBI 29-41, n = 5–9) are stable in saline and mouse serum .

Interaction with Bacterial Membranes

  • This compound-derived peptides selectively interact with anionic phospholipid membranes, which serve as models for bacterial membranes .

  • The interaction is exothermic and driven by both enthalpy (ΔH) and entropy (ΔS), with the entropic term (TΔS) being greater than ΔH .

  • The electropositive groups (arginines and lysine) in UBI 29-41 specifically bind to electronegative groups on the surface of pathogenic bacteria .

Impact of Modifications on Lipophilicity and Complex Formation

  • The introduction of the 2-APBA group to UBI (29-41) increases the peptide's lipophilicity .

  • Amine groups of Arginine (Arg) and Lysine (Lys) are the most probable sites for complex formation with 99mTc .

  • Modifying the lysine amino group in the UBI 29-41 molecule with different carbon chain lengths of the isocyano group coordinates with 99mTc .

Comparison with Similar Compounds

Key Findings :

  • F-18 FDG accumulates in both infected and inflamed tissues due to metabolic activity in macrophages, reducing specificity .
  • Tc-UBI29-41 outperforms F-18 FDG in specificity (89% vs. 83%) and accuracy (93.7% vs. 83%) for prosthetic joint infections .

Radiolabeled Antibiotics (e.g., ⁹⁹mTc-Ciprofloxacin/Enrofloxacin)

Parameter ⁹⁹mTc-UBI29-41 ⁹⁹mTc-Ciprofloxacin
Mechanism Binds bacterial membranes Targets DNA gyrase in bacteria
Sensitivity 97.5% 67–85%
Specificity 89% 78–82%
Key Advantage Broad-spectrum (Gram+/Gram-/fungi) Targets intracellular pathogens
Limitation Lower uptake in E. coli vs. S. aureus Resistance in quinolone-resistant strains

Key Findings :

  • Radiolabeled antibiotics show lower sensitivity due to bacterial resistance and variable uptake .
  • UBI29-41 binds directly to bacterial membranes, independent of metabolic activity, enhancing reliability .

¹⁴C-FIAU (Fialuridine)

Parameter ⁹⁹mTc-UBI29-41 ¹⁴C-FIAU
Mechanism Membrane disruption Incorporates into bacterial DNA via thymidine kinase
Sensitivity 97.5% 100% (preclinical)
Specificity 89% 80–100%
Key Advantage No human DNA uptake Specific to bacterial DNA synthesis
Limitation Limited in biofilms Poor clinical correlation; trials terminated

Key Findings :

  • FIAU failed in clinical trials due to poor image quality and lack of correlation with biopsy results .
  • UBI29-41 avoids false positives from human cell uptake, a critical advantage over FIAU .

Other Antimicrobial Peptides (AMPs)

Parameter ⁹⁹mTc-UBI29-41 LL-37 (Human Cathelicidin)
Mechanism Membrane disruption Membrane pore formation
Sensitivity 97.5% 75–85% (preclinical)
Specificity 89% 70–80%
Key Advantage Clinical validation in humans Broad immunomodulatory effects
Limitation Requires radiolabeling Degraded by proteases

Key Findings :

  • LL-37 and other AMPs lack clinical validation and exhibit lower stability compared to UBI29-41 .
  • UBI29-41’s synthetic stability and resistance to enzymatic degradation enhance its diagnostic utility .

Research Findings and Meta-Analyses

  • Meta-Analysis (22 Studies) : Pooled sensitivity and specificity of Tc-UBI29-41 were 97.5% and 89%, respectively, with 93.7% accuracy across 1,200 patients .
  • Preclinical Studies: ⁶⁸Ga-NOTA-UBI29-41 showed minimal uptake in sterile inflammation, achieving 100% specificity in rabbit models .
  • Clinical Trials : In prosthetic joint infections, Tc-UBI29-41 demonstrated 100% sensitivity, specificity, and accuracy, outperforming FDG-PET .

Preparation Methods

Table 1: Summary of this compound Peptide Variants and Modifications

Compound Code Modification Description Effect on Stability and Efficacy
UBI-1 Carboxyfluorescein label at N-terminus Insufficient signal-to-noise for bacterial detection
UBI-2 Fluorophore changed to 7-nitrobenz-2-oxa-1,3-diazole (NBD) Improved signal-to-noise but unstable at 37°C in PBS
UBI-3 Methionine replaced by norleucine Improved chemical stability, retained bacterial affinity
UBI-4 N-methylarginine insertion Stable in BALF but reduced bacterial affinity
UBI-5 d-amino acids at C-terminus Stable in BALF, similar bacterial labeling to UBI-3
UBI-10 Cyclised peptide with Met to Nle substitution Improved stability and bacterial labeling
UBI-11 Cyclised peptide with N-methylarginine insertion Stable in BALF, reduced labeling efficacy

Source: Adapted from detailed peptide synthesis and modification studies

Radiolabeling Methods

Radiolabeling this compound with technetium-99m (^99mTc) or gallium-68 (^68Ga) is a critical step for its application in nuclear medicine imaging of bacterial infections.

[^99mTc Labeling](pplx://action/followup)

Three main preparation kits have been developed for ^99mTc labeling of UBI 29-41, using both direct and indirect methods:

Parameters:

  • Freeze-drying conditions: -40°C for 21 h, warming to +25°C over 13 h, then +25°C for 14 h.
  • Radiochemical yields: 95–98%, with high purity (>95%) confirmed by HPLC.
  • Stability: Retained >90% activity after 24 hours.
  • No further purification required post-labeling.

Comparative HPLC Elution Times:

Kit Free ^99mTc Pertechnetate (min) Labeled UBI (min)
A 5.9 20.2
B 5.6 18.2 (99mTc-tricine-HYNIC-UBI)
C 5.6 19.7 (99mTc-EDDA-tricine-HYNIC-UBI)

This method allows efficient preparation of ^99mTc-UBI suitable for in vivo imaging with minimal radiocolloid formation and optimized bacterial binding.

[^68Ga Labeling](pplx://action/followup)

Preparation of ^68Ga-DOTA-UBI involves:

  • Elution of ^68Ga from a ^68Ge/^68Ga generator using 0.1 M HCl.
  • Binding ^68Ga to a strong cation exchange resin and elution with a high-salt acidic solution.
  • Reaction of eluted ^68Ga with 50 µg DOTA-UBI in sodium acetate buffer (pH 4.5) at 95°C for 10 minutes.
  • Purification by passing through a C-18 cartridge to remove free ^68Ga.

The method yields high radiochemical purity (>99%) and high labeling yield (>95%) within 10 minutes, suitable for PET imaging applications.

Fluorescent Labeling and Stability Optimization

Fluorescent labeling of this compound is performed to enable optical imaging of bacterial infections. The choice of fluorophore and peptide modifications significantly affect the signal quality and stability.

  • Initial labeling with carboxyfluorescein (FAM) showed poor signal-to-noise ratio.
  • Switching to 7-nitrobenz-2-oxa-1,3-diazole (NBD) improved signal due to fluorescence amplification in hydrophobic bacterial membranes.
  • Stability issues at physiological temperature and in inflammatory fluids led to amino acid substitutions and cyclisation to enhance resistance to proteolytic degradation.
  • Cyclised peptides (e.g., UBI-10) showed improved bacterial affinity and stability in bronchoalveolar lavage fluid from ARDS patients, a model of a harsh proteolytic environment.

Summary Table of Preparation Methods and Key Outcomes

Preparation Aspect Method/Modification Outcome/Advantages Reference
Peptide synthesis Solid-phase synthesis, ~50% yield High purity (>95%), modifiable for stability
Methionine substitution Met → Nle Improved chemical stability in oxidative environments
Non-natural amino acids N-methylarginine, d-amino acids Reduced proteolytic degradation, variable affinity
Cyclisation Side-chain to tail cyclisation Enhanced stability and bacterial labeling efficacy
^99mTc labeling Direct and indirect methods with SnCl2, tricine, EDDA High labeling yield (95-98%), stable, no purification needed
^68Ga labeling DOTA conjugation, heating at 95°C for 10 min High yield (>95%), high purity (>99%)
Fluorescent labeling FAM vs. NBD fluorophores NBD superior signal-to-noise; stability improved by modifications

Research Findings and Considerations

  • The direct labeling method (Kit A) yields lower bacterial binding compared to indirect methods using tricine (Kit B) or tricine/EDDA (Kit C).
  • Tricine/EDDA formulations reduce human serum protein binding but may reduce bacterial uptake, indicating a trade-off between stability and targeting efficiency.
  • Cyclised UBI variants demonstrate superior bacterial affinity and stability in inflammatory conditions compared to linear forms, critical for clinical imaging in infected tissues.
  • Rapid degradation in protease-rich environments like ARDS BALF requires careful peptide design to maintain imaging efficacy.
  • Radiolabeling methods are optimized for speed, yield, and purity to facilitate clinical translation.

Q & A

Q. What are the structural and functional characteristics of Ubiquicidin (29-41), and how do they influence its antimicrobial activity?

Methodological Answer: this compound (29-41) is a 13-amino acid cationic peptide (H2N-TGRAKRRMQYNRR-OH) with a net charge of +7.97 at pH 7.0, enabling strong electrostatic interactions with negatively charged bacterial membranes. Its α-helical structure and hydrophobicity (GRAVY: -2.44) facilitate membrane disruption. To validate its structure, researchers use mass spectrometry (exact mass: 1691.92 Da) and HPLC for purity analysis. Functional assays include minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, coupled with fluorescence microscopy to visualize membrane permeabilization .

Q. How is this compound (29-41) radiolabeled for infection imaging, and what are the standard quality control protocols?

Methodological Answer: this compound (29-41) is conjugated with chelators like DOTA or NOTA for radiolabeling with isotopes such as ⁶⁸Ga (PET) or ⁹⁹ᵐTc (SPECT). Key steps:

  • Conjugation : React this compound with DOTA/NOTA in pH 7.4 buffer, followed by purification via size-exclusion chromatography.
  • Radiolabeling : Incubate the conjugate with ⁶⁸GaCl₃ (68°C, 15–20 min) and validate labeling efficiency using ITLC.
  • Quality Control : Assess radiochemical purity (>95%), stability in serum (24-hour incubation), and binding specificity via competitive assays with bacterial lipopolysaccharides (LPS). Reference standards should align with CAS No. 216867-99-1 .

Advanced Research Questions

Q. How can researchers optimize this compound-derived peptides to enhance specificity for bacterial infections versus sterile inflammation?

Methodological Answer:

  • Structural Modifications : Introduce hydrophobic residues (e.g., substituting Met⁹ with Trp) to strengthen membrane insertion.
  • Charge Engineering : Adjust the net positive charge (e.g., Arg/Lys substitutions) to favor bacterial membrane binding over host cells.
  • In Vivo Validation : Use murine models of Staphylococcus aureus infection and carrageenan-induced inflammation. Compare uptake ratios (SUVmax) via PET/CT imaging and correlate with histopathology. Recent studies achieved 94.5% sensitivity and 92.7% specificity for ⁹⁹ᵐTc-UBI .

Q. What experimental strategies resolve contradictions in this compound’s binding affinity across different bacterial strains?

Methodological Answer:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k𝒹) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) membranes.
  • Membrane Mimetics : Employ liposomes with varying lipid compositions (e.g., phosphatidylglycerol vs. cardiolipin) to simulate bacterial vs. mitochondrial membranes.
  • Molecular Dynamics (MD) Simulations : Model peptide-lipid interactions to identify critical residues (e.g., Arg³, Lys⁵) responsible for strain-specific affinity differences .

Q. How should researchers design preclinical studies to assess this compound-based tracers for clinical translation?

Methodological Answer:

  • Dosimetry Studies : Administer ⁶⁸Ga-NOTA-UBI29-41 in rabbits (0.1–1.0 MBq/kg) and quantify biodistribution using PET/MRI. Calculate absorbed doses for critical organs (e.g., kidneys, liver) with OLINDA/EXM software.
  • Infection Models : Compare tracer uptake in bacterial abscesses (e.g., Pseudomonas aeruginosa) vs. fungal infections (e.g., Candida albicans) to evaluate diagnostic breadth.
  • Reproducibility Checks : Follow guidelines from Beilstein Journal of Organic Chemistry for full experimental disclosure, including raw SPR data, HPLC chromatograms, and statistical codes .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s in vivo imaging data?

Methodological Answer:

  • Time-Activity Curves (TACs) : Use non-linear regression (e.g., two-tissue compartment models) to quantify tracer kinetics.
  • ROC Analysis : Calculate AUC values to differentiate infection from inflammation, with thresholds optimized via Youden’s index.
  • Inter-Observer Variability : Apply Cohen’s κ or intraclass correlation coefficients (ICC) for multi-center studies. Raw data should be archived in repositories like Zenodo, adhering to FAIR principles .

Q. How can conflicting results in this compound’s antimicrobial efficacy across studies be systematically addressed?

Methodological Answer:

  • Meta-Analysis : Pool data from ≥5 independent studies (e.g., MIC values, log reduction in CFU) using random-effects models. Assess heterogeneity via I² statistics.
  • Strain Standardization : Use ATCC reference strains (e.g., S. aureus ATCC 25923) in all assays to minimize variability.
  • Method Transparency : Document protocols via protocols.io , including exact buffer conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and incubation times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.